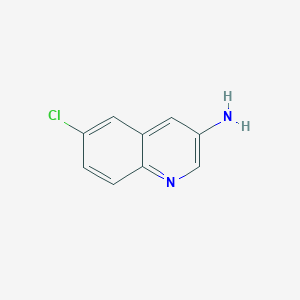

6-Chloroquinolin-3-amine

Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and important motif in chemistry. nih.govorientjchem.org Its unique structural features and the ability to modify its core with various functional groups have made it a central component in the development of a wide array of bioactive compounds and advanced materials. orientjchem.orgresearchgate.net This has led to extensive research into its chemical and pharmacological properties. orientjchem.orgresearchgate.net The quinoline nucleus is found in numerous drugs and is a key target in rational drug design for discovering new bioactive molecules. nih.gov

The history of quinoline in medicine is intrinsically linked to the discovery of quinine (B1679958), an alkaloid isolated from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. rsc.org The success of quinine spurred the chemical synthesis of related compounds. In 1834, quinoline was first isolated from coal tar. rsc.org A significant milestone was the development of cinchocaine, the first quinoline-based local anesthetic. rsc.org Later, systematic modifications of the quinoline core led to the synthesis of highly effective antimalarial drugs like chloroquine (B1663885) and primaquine (B1584692). rsc.org In the decades since, the quinoline scaffold has been integral to the development of drugs for a wide range of diseases, including bacterial infections (fluoroquinolones), cancer (camptothecin derivatives), and tuberculosis (bedaquiline). rsc.org

Beyond medicine, the quinoline scaffold is crucial in the field of materials science. researchgate.netnih.gov Its aromatic, electron-rich structure imparts useful photophysical properties, making quinoline derivatives excellent candidates for fluorescent probes and sensors. organic-chemistry.orgnih.gov These molecules can be designed to interact with specific analytes, leading to a detectable change in fluorescence, which is useful for live-cell imaging and environmental monitoring. nih.gov Furthermore, quinoline-based compounds have been investigated for their applications as corrosion inhibitors, ligands in coordination chemistry, and components in organic light-emitting diodes (OLEDs). researchgate.netorganic-chemistry.org The tunability of the quinoline structure allows for the creation of materials with tailored optical, thermal, or electrical properties. ontosight.ai

Research Rationale and Scope for 6-Chloroquinolin-3-amine

While the broader quinoline family is well-studied, specific isomers and derivatives offer unique opportunities for investigation. This compound is one such compound, whose specific substitution pattern—a chlorine atom at position 6 and an amine group at position 3—distinguishes it from more commonly researched analogues.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1051372-60-1 | sigmaaldrich.com |

| Molecular Formula | C₉H₇ClN₂ | sigmaaldrich.com |

| Molecular Weight | 178.62 g/mol | sigmaaldrich.com |

| IUPAC Name | 6-chloro-3-quinolinamine | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Compound | Primary Research Focus | Level of Documentation |

|---|---|---|

| This compound | Synthetic intermediate/building block. rsc.orgevitachem.com | Limited; often found in supplementary data or supplier catalogs. sigmaaldrich.comrsc.org |

| 6-Chloroquinolin-4-amine (B1268862) | Key intermediate for antimalarial agents; structural analog of chloroquine. nih.gov | Extensive; subject of numerous dedicated studies and patents. nih.gov |

| 6-Chloroquinolin-8-amine | Precursor for fungitoxic compounds and other bioactive molecules. chemicalbook.com | Well-documented in synthetic and medicinal chemistry literature. chemicalbook.com |

Despite the limited research, this compound holds significant potential in both academic and industrial contexts.

Academic Relevance: In academic research, the compound serves as a valuable synthetic intermediate. evitachem.com Its structure provides multiple reactive sites—the amine group and the quinoline ring—that can be functionalized to build more complex heterocyclic systems. evitachem.com Studies have shown its use in the synthesis of novel, larger molecules, demonstrating its utility as a versatile building block in organic chemistry. rsc.org Further exploration of its reactivity could lead to new synthetic methodologies and the creation of diverse chemical libraries for screening purposes.

Industrial Relevance: The industrial potential of this compound is suggested by the biological activity of structurally related compounds. The 3-amino-6-chloroquinoline core is part of the structure of Reproxalap, a compound investigated in clinical trials for treating certain inflammatory conditions like allergic conjunctivitis. nih.gov This indicates that the scaffold is pharmacologically relevant and capable of interacting with biological targets. Consequently, this compound is a promising starting material for the discovery and development of new therapeutic agents in the pharmaceutical industry. evitachem.com

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZRXBMUTJXYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680187 | |

| Record name | 6-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051372-60-1 | |

| Record name | 6-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloroquinolin 3 Amine and Its Derivatives

Classical and Contemporary Synthetic Routes to 6-Chloroquinolin-3-amine and Related Quinoline (B57606) Amines

The preparation of this compound can be strategically divided into the formation of the 6-chloroquinoline (B1265530) scaffold followed by the introduction of the 3-amino group, or the construction of the quinoline ring with the nitrogen functionality already incorporated in the precursors.

A primary and effective method for the synthesis of this compound involves the nitration of a suitable 6-chloroquinoline precursor to yield 6-chloro-3-nitroquinoline, which is subsequently reduced to the desired 3-amino derivative. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been achieved through a three-step process involving cyclization, nitration, and chlorination, demonstrating the viability of introducing a nitro group at the 3-position of a substituted quinoline. atlantis-press.comresearchgate.net The subsequent reduction of the nitro group is a common and high-yielding transformation. A relevant example is the reduction of 4-(2-methylpropylamino)-2-chloro-3-nitroquinoline to 4-(2-methylpropylamino)-3-amino-2-chloroquinoline using iron powder and hydrochloric acid. sigmaaldrich.com This suggests that a similar reduction of 6-chloro-3-nitroquinoline would efficiently produce this compound.

Reductive Amination Strategies

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines via an imine intermediate. savemyexams.com This reaction is typically catalyzed by reducing agents such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. savemyexams.com While highly effective for the preparation of aliphatic and benzylic amines, direct reductive amination is not a common strategy for the synthesis of aromatic amines like this compound from a corresponding quinolone precursor. The stability of the aromatic quinoline ring makes the initial nucleophilic addition of an amine to a keto group on the ring, a prerequisite for imine formation, less favorable under standard reductive amination conditions. Therefore, this method is generally not employed for the direct synthesis of aminoquinolines from quinolones.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the synthesis of aminoquinolines, particularly when a suitable leaving group, such as a halogen, is present at an activated position on the quinoline ring. The reactivity of haloquinolines towards nucleophilic substitution is dependent on the position of the halogen. For instance, the chlorine atoms at the 2- and 4-positions of the quinoline ring are generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

The synthesis of various 4-aminoquinoline (B48711) derivatives has been successfully achieved through the nucleophilic displacement of a chlorine atom at the 4-position by different amines. nih.gov However, direct nucleophilic substitution of a halogen at the 3-position of the quinoline ring with ammonia or an amine is generally more challenging and often requires harsh reaction conditions or the presence of a strongly electron-withdrawing group to activate the ring. While the reactivity of the quinoline ring can be influenced by substituents, direct amination at the 3-position via nucleophilic substitution is a less common approach compared to other methods. mdpi.com

Transition Metal-Catalyzed Coupling Reactions in Quinoline Amine Synthesis

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for the formation of carbon-nitrogen bonds in the synthesis of aromatic amines. The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the coupling of aryl halides with a broad range of amines. wikipedia.org This reaction has been successfully applied to the synthesis of various aminoquinoline derivatives.

The feasibility of this approach for the synthesis of aminoquinolines is well-documented. For example, sequential and selective Buchwald-Hartwig amination reactions have been used for the controlled functionalization of 6-bromo-2-chloroquinoline. nih.govacs.org In these reactions, the more reactive aryl bromide at the 6-position can be selectively coupled with an amine in the presence of the less reactive chloro group at the 2-position. This demonstrates the tunability and selectivity of palladium-catalyzed amination on the quinoline core. Furthermore, the successful Buchwald-Hartwig amination of 3-chloroisoquinoline (B97870) with benzophenone (B1666685) imine, followed by hydrolysis, to yield isoquinolin-3-amine, provides strong evidence that a similar strategy could be applied to a 3-halo-6-chloroquinoline to furnish this compound.

Palladium-catalyzed aminocarbonylation is a powerful technique for the synthesis of amides from aryl or vinyl halides, carbon monoxide, and an amine. This reaction introduces a carbonyl group adjacent to the newly formed carbon-nitrogen bond. While this method is highly valuable for the preparation of quinoline carboxamides, it is not a direct route to quinoline amines like this compound, as it results in the formation of an amide functionality rather than a primary amino group.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone in the synthesis of substituted alkynes and has been utilized in the functionalization of the quinoline scaffold. However, the Sonogashira coupling leads to the formation of a carbon-carbon bond and is therefore not a direct method for the synthesis of aminoquinolines. It is more applicable to the synthesis of alkynyl-substituted quinoline derivatives, which could then potentially be converted to other functional groups, but this would involve a multi-step process to arrive at an aminoquinoline.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including quinolines. nih.gov This approach avoids the pre-functionalization of the substrate with a leaving group, such as a halogen. Various transition-metal catalysts have been developed to mediate the direct amination of C-H bonds.

While significant progress has been made in the C-H functionalization of the quinoline ring, the regioselectivity of these reactions can be a challenge. The electronic properties of the quinoline ring often direct functionalization to specific positions, with the C2, C4, and C8 positions being common sites for C-H activation. Direct C-H amination at the 3-position of the quinoline ring is less common and would likely require a directing group to achieve the desired regioselectivity. nih.gov As such, while C-H functionalization holds promise, its application to the direct synthesis of this compound is not yet a well-established method.

Green Chemistry and Sustainable Synthetic Strategies for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of quinoline scaffolds to minimize environmental impact and enhance sustainability. ijpsjournal.com Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.govnih.gov Modern approaches focus on the use of environmentally benign catalysts, greener solvents, and energy-efficient reaction conditions. researchgate.netresearchgate.net

Key aspects of green chemistry in quinoline synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.nettandfonline.comresearchgate.net

Energy Efficiency: Employing energy sources like microwave irradiation to reduce reaction times and energy consumption. ijpsjournal.comtandfonline.com

Catalysis: Utilizing catalysts to improve reaction efficiency and reduce waste. ijpsjournal.com This includes the use of recyclable catalysts to minimize catalyst waste. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalytic Methods in Quinoline Synthesis

Catalysis plays a pivotal role in the development of green synthetic routes to quinolines. A variety of catalytic systems have been explored to improve the efficiency and environmental footprint of classical quinoline syntheses like the Friedländer, Skraup, and Doebner-von Miller reactions. ijpsjournal.comnih.govpharmaguideline.com

Heterogeneous and Nanocatalysts: The use of solid-supported and nanocatalysts offers significant advantages in terms of ease of separation, reusability, and reduced waste. For instance, magnetic nanoparticles such as Fe₃O₄ have been employed as efficient and recyclable catalysts for the synthesis of quinoline derivatives. nih.goviau.ir These catalysts can be easily recovered from the reaction mixture using an external magnet. Other examples include silica-supported sulfuric acid (nano-Fe₃O₄@SiO₂–SO₃H) and functionalized propylsulfonic acid on silica (B1680970) gel (SiO₂-Pr-SO₃H), which have been used in multicomponent reactions to produce quinolines in high yields. tandfonline.com

Homogeneous Catalysis: Homogeneous catalysts, including Lewis acids and Brønsted acids, are also widely used. p-Toluenesulfonic acid (p-TSA) has been shown to be an effective catalyst for the one-pot synthesis of quinolones in water. researchgate.nettandfonline.com Transition metal catalysts based on cobalt, nickel, and copper have also been developed for the efficient synthesis of quinolines under mild conditions. organic-chemistry.org For example, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and ketones provides a convenient route to quinolines. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is an emerging area in the green synthesis of quinolines, offering high selectivity and mild reaction conditions. ijpsjournal.com

Table 2: Examples of Catalysts in Green Quinoline Synthesis

| Catalyst Type | Example | Reaction Type | Advantages |

| Nanocatalyst | Fe₃O₄ nanoparticles | Multicomponent synthesis of pyrimido[4,5-b]quinolones | High yields, reusability, magnetic separation. nih.gov |

| Solid Acid | Amberlyst-15 | Povarov reaction | Reusable, eco-friendly. tandfonline.com |

| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | One-pot synthesis of pyrimido[4,5-b]quinolones | Metal-free, efficient in water. tandfonline.com |

| Transition Metal | Co(OAc)₂·4H₂O | Dehydrogenative cyclization | Mild conditions, environmentally benign. organic-chemistry.org |

Utilization of Renewable Starting Materials

A key principle of green chemistry is the use of renewable feedstocks in place of finite petrochemicals. ijpsjournal.com In the context of quinoline synthesis, research has focused on utilizing biomass-derived starting materials.

Glycerol (B35011), a byproduct of biodiesel production, can be used as a renewable starting material in the Skraup synthesis of quinolines. pharmaguideline.com In this reaction, glycerol is dehydrated in the presence of a strong acid to form acrolein, which then reacts with an aniline (B41778) derivative. pharmaguideline.com

Ethyl lactate, another biomass-derived chemical, has been utilized in three-component dehydrogenative reactions for the synthesis of quinolines. tandfonline.com This approach highlights the potential of using bio-based solvents and reactants in the production of valuable heterocyclic compounds. The development of synthetic routes that employ such renewable resources is crucial for establishing a more sustainable chemical industry. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloroquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 6-Chloroquinolin-3-amine is expected to reveal distinct signals corresponding to each unique proton in the molecule. The spectrum would be characterized by signals in the aromatic region and a broader signal for the amine protons.

The quinoline (B57606) ring system contains six protons. Due to the substitution pattern, none are chemically equivalent, and thus six separate signals are anticipated in the aromatic region, typically between 7.0 and 9.0 ppm.

Pyridine (B92270) Ring Protons (H2, H4): The protons on the pyridine ring, H2 and H4, are expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom. They would likely appear as singlets or narrow doublets at the downfield end of the aromatic spectrum.

Benzene (B151609) Ring Protons (H5, H7, H8): The protons on the carbocyclic ring (H5, H7, and H8) would resonate at slightly higher field compared to H2 and H4. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their position relative to the chlorine and amine substituents and their coupling with adjacent protons.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but generally falls within the range of 3.5-5.0 ppm. This signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Addition of D₂O to the sample would cause the -NH₂ signal to disappear, a common method for confirming its presence libretexts.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H2 | ~8.7 - 9.0 | d | Deshielded by adjacent nitrogen. |

| H4 | ~8.0 - 8.3 | d | Deshielded by adjacent nitrogen. |

| H5 | ~7.8 - 8.1 | d | Coupling with H7. |

| H7 | ~7.4 - 7.6 | dd | Coupling with H5 and H8. |

| H8 | ~7.6 - 7.9 | d | Coupling with H7. |

| -NH₂ | ~3.5 - 5.0 | br s | Broad singlet, exchangeable with D₂O. |

Note: The predicted values are based on the analysis of related aminoquinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary. nih.gov

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Aromatic Carbons: All nine carbons of the quinoline ring are sp² hybridized and are expected to resonate in the aromatic region of the spectrum, typically from 110 to 150 ppm.

Carbons Bonded to Heteroatoms: Carbons directly attached to the nitrogen (C2, C8a) and the chlorine (C6) will have their chemical shifts significantly influenced. The C-Cl carbon (C6) and the C-N carbons (C3, C4a, C8a) are expected to be deshielded. The carbon bearing the amino group (C3) would also be found in this region. In related aromatic amines, the C-N carbon signal appears around 147 ppm rsc.org. The wide range of chemical shifts in ¹³C NMR allows for clear resolution of each carbon signal, avoiding the peak overlap that can sometimes occur in ¹H NMR libretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~145 - 150 | Adjacent to nitrogen. |

| C3 | ~140 - 145 | Attached to the amino group. |

| C4 | ~120 - 125 | Aromatic CH. |

| C4a | ~148 - 152 | Bridgehead carbon adjacent to nitrogen. |

| C5 | ~125 - 130 | Aromatic CH. |

| C6 | ~130 - 135 | Attached to chlorine. |

| C7 | ~128 - 132 | Aromatic CH. |

| C8 | ~115 - 120 | Aromatic CH. |

| C8a | ~147 - 150 | Bridgehead carbon adjacent to nitrogen. |

Note: The predicted values are based on the analysis of related chloroquinoline and aminoquinoline structures. Actual experimental values may vary. rsc.orgdergipark.org.tr

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons over one bond or multiple bonds, respectively. These experiments were crucial in confirming the structure of complex derivatives like N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, allowing for unambiguous assignment of all proton and carbon signals mdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorptions for the amine N-H bonds, aromatic C-H and C=C bonds, and the C-Cl bond.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group libretexts.orgorgchemboulder.com.

Aromatic C-H Stretching: Sharp absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic rings vscht.cz.

C=C and C=N Stretching: Vibrations from the quinoline ring's C=C and C=N bonds would produce a series of sharp peaks in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band around 1580-1650 cm⁻¹ orgchemboulder.com.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond (Ar-NH₂) is expected to show a strong band in the 1250-1335 cm⁻¹ range orgchemboulder.com.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the fingerprint region, with studies on 6-chloroquinoline (B1265530) identifying this mode at approximately 607-637 cm⁻¹ dergipark.org.tr.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aryl Halide | C-Cl Stretch | ~600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In MS, the compound is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₉H₇ClN₂), the molecular weight is 178.62 g/mol cymitquimica.comchemicalbook.com. The mass spectrum would show a molecular ion peak (M⁺) at m/z 178. Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak at m/z 180 would also be observed, with an intensity approximately one-third that of the M⁺ peak nih.gov. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the m/z of 178 for this compound libretexts.org.

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for quinolines can involve the loss of small molecules like HCN, while amines can undergo α-cleavage libretexts.orgresearchgate.net. The specific fragmentation pattern would help to confirm the arrangement of the atoms within the quinoline core.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, an HRMS analysis would confirm the molecular formula C₉H₇ClN₂ by matching the experimentally measured mass to the calculated exact mass (178.0298) mdpi.com. This technique is essential for confirming the identity of newly synthesized compounds and is a standard characterization requirement for publication in scientific journals.

Table 4: Summary of Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Features |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), broad NH₂ singlet (δ 3.5-5.0 ppm). |

| ¹³C NMR | Nine aromatic carbon signals (δ 110-152 ppm). |

| IR | N-H stretches (~3300-3500 cm⁻¹), aromatic C=C/C=N stretches (~1400-1650 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹). |

| MS | Molecular ion (M⁺) at m/z 178 with a characteristic M+2 peak at m/z 180. |

| HRMS | Calculated exact mass of 178.0298 for C₉H₇³⁵ClN₂. |

UV-Visible Spectroscopy in Electronic Structure Studies

In a broader context, studies on various aminoquinoline derivatives demonstrate characteristic absorption bands in the UV-Vis region. These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic quinoline ring system. The position and intensity of these bands are known to be influenced by the nature and position of substituents on the quinoline core, as well as the solvent environment. For instance, the introduction of an amino group can induce a bathochromic (red) shift in the absorption maxima due to its electron-donating nature.

A study on a chloroquine-derived photoaffinity probe, 3-azido-7-chloro-4-(methylamino)quinoline, provides some comparative spectral data. The precursor, an amino derivative, exhibited weak π→π* and n→π* bands. Specifically, the amino derivative showed a π→π* band at 278 nm and an n→π* band at 357 nm when measured in methanol. nih.gov This highlights the type of electronic transitions that can be expected in amino-substituted chloroquinolines.

Interactive Table: UV-Visible Spectral Data of a Related Amino-chloroquinoline Derivative

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 3-Amino-7-chloro-4-(methylamino)quinoline | Methanol | 278 | π→π* | nih.gov |

Computational Chemistry and Theoretical Investigations of 6 Chloroquinolin 3 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the molecular properties of quinoline (B57606) derivatives, providing insights into their geometry, electronic distribution, and reactivity. For the closely related compound 6-chloroquinoline (B1265530), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to elucidate its structural and electronic features. researchgate.netdergipark.org.tr

Geometry Optimization and Structural Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For 6-chloroquinoline, a molecule structurally similar to 6-Chloroquinolin-3-amine, DFT calculations have been used to determine its optimized geometry. dergipark.org.tr The calculated bond lengths and angles are in good agreement with experimental data for related quinoline compounds. dergipark.org.tr The addition of an amino group at the 3-position in this compound is expected to influence the local geometry, particularly the bond lengths and angles within the pyridine (B92270) ring, due to the electron-donating nature of the amino group.

Below are the theoretically calculated geometric parameters for the related compound, 6-chloroquinoline, obtained by DFT calculations.

| Parameter | Calculated Value (Å) |

|---|---|

| C1-C2 | 1.372 |

| C2-N3 | 1.314 |

| N3-C4 | 1.371 |

| C4-C10 | 1.411 |

| C5-C6 | 1.374 |

| C6-Cl16 | 1.745 |

| Parameter | Calculated Value (°) |

|---|---|

| C2-N3-C4 | 117.4 |

| C1-C2-N3 | 123.6 |

| N3-C4-C10 | 122.9 |

| C5-C6-C7 | 121.2 |

| C5-C6-Cl16 | 119.5 |

| C7-C6-Cl16 | 119.3 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. scirp.org

For 6-chloroquinoline, the HOMO-LUMO energy gap has been calculated to be approximately 4.74 eV in the gas phase. dergipark.org.tr The presence of an amino group in this compound is anticipated to raise the HOMO energy level due to its electron-donating character, which would likely result in a smaller HOMO-LUMO gap, suggesting higher reactivity compared to 6-chloroquinoline.

| Parameter | Energy (eV) for 6-chloroquinoline |

|---|---|

| EHOMO | -6.65 |

| ELUMO | -1.91 |

| Energy Gap (ΔE) | 4.74 |

Molecular Electrostatic Potential (MEP) Surface Investigations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), representing electron-deficient areas prone to nucleophilic attack.

In quinoline derivatives, the nitrogen atom typically represents a region of negative electrostatic potential. For this compound, the nitrogen atom of the quinoline ring and the amino group are expected to be the most electron-rich regions, making them likely sites for electrophilic interaction. The chloro-substituted benzene (B151609) ring will also exhibit distinct electrostatic potential features.

Thermodynamic Property Computations

Molecular Dynamics (MD) Simulations for Structural Stability and Intermolecular Affinity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com For quinoline-3-carboxamide (B1254982) derivatives, which are structurally related to this compound, MD simulations have been performed to assess the stability of protein-ligand complexes. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the ligand within a protein's active site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govmdpi.com

Derivatives of quinoline have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various enzymes. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been docked into the active site of phosphatidylinositol 3-kinase (PI3Kα), a target for anticancer drug design. mdpi.com Similarly, other quinoline derivatives have been studied for their interactions with targets like AKT1 kinase. nih.gov These studies typically reveal key amino acid residues involved in the binding and help in understanding the structure-activity relationships of these compounds. For this compound, molecular docking could be employed to explore its potential interactions with various biological targets, guiding the design of new therapeutic agents.

Prediction of Binding Affinities and Interaction Modes

Molecular docking is a primary computational technique used to predict the binding affinity and interaction mode of a ligand within the active site of a biological target, typically a protein. This method computationally places the ligand in various orientations and conformations within the binding pocket and uses a scoring function to estimate the strength of the binding, often expressed as a binding energy or a docking score.

For scaffolds related to this compound, docking studies have been instrumental in identifying potential biological targets and elucidating key molecular interactions. For instance, a study on derivatives of N¹, N⁴-bis((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine investigated their potential as inhibitors of the human AKT1 kinase, a protein implicated in cancer. nih.gov The docking calculations were performed using GOLD 5.2.2 software, which employs a genetic algorithm to explore the ligand's conformational space. nih.gov The results identified compounds with high GOLD score values, indicating strong predicted binding affinity. nih.gov The analysis revealed that the quinoline moiety is crucial for binding, forming specific hydrogen bonds and pi-pi stacking interactions with key amino acid residues in the AKT1 active site. nih.gov

These predictive studies are vital for rational drug design, allowing for the in silico screening of compounds and the prioritization of candidates for synthesis and experimental testing. The key interactions identified through docking provide a roadmap for modifying the ligand structure to enhance binding affinity and selectivity.

| Compound Derivative | GOLD Score | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 3b (6-Me) | 113.76 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76 | Hydrogen Bond, Pi-Pi Stacking |

| 3d (6-OEt) | 107.58 | Lys 220, Trp 76, Tyr 224, Arg 225, Ile 80, Asn 49 | Hydrogen Bond, Pi-Pi Stacking |

Protein-Ligand Complex Analysis

Following the initial prediction of a binding pose via molecular docking, molecular dynamics (MD) simulations are employed to analyze the stability and dynamics of the protein-ligand complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, including solvent, under physiological conditions. mdpi.com

This technique is crucial for validating docking results and understanding the nuanced interactions that stabilize the complex. For example, MD simulations were used to study quinoline-3-carboxamide derivatives as potential kinase inhibitors. mdpi.com These simulations, often run for nanoseconds, track the conformational changes of both the ligand and the protein. mdpi.com A key metric analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the predicted pose. mdpi.com

Furthermore, MD trajectories allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, and can reveal their persistence over time. mdpi.commdpi.com In a study of quinoline derivatives targeting the SARS-CoV-2 main protease, MD simulations lasting 100 nanoseconds were used to confirm the stability of the docked compounds and identify key binding hot-spot residues like GLU143, THR26, and HIS41. This level of detailed analysis is invaluable for lead optimization, helping to identify which parts of the ligand are most critical for stable binding.

| Complex | Simulation Time | Protein RMSD (Å) | Ligand RMSD (Å) | Key Observation |

|---|---|---|---|---|

| PI3Kγ−6f | 100 ns | ~2.5 | Constant | Protein is stable; ligand shows no major conformational switching. |

| ATM−6f | 100 ns | >2.5 | Periodic Fluctuations | Ligand exhibits conformational switching due to bond rotation. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (known as molecular descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and building a statistical model using techniques like Multiple Linear Regression (MLR). researchgate.net For a series of side chain-modified 4-amino-7-chloroquinolines with antimalarial activity, a 2D-QSAR analysis was performed. The study successfully developed statistically significant models for predicting activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures, using statistical metrics such as the correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and external predictive ability (pred_r²). A robust QSAR model not only serves as a predictive tool but also provides insights into the mechanism of action by highlighting which molecular properties (e.g., electronic, steric, or hydrophobic) are favorable or unfavorable for the desired biological effect.

| P. falciparum Strain | Model Generation Method | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) |

|---|---|---|---|---|

| Dd2 (Resistant) | GA–MLR | 0.9188 | 0.8349 | 0.7258 |

| HB3 (Sensitive) | SW–MLR | 0.9024 | 0.8089 | 0.7463 |

GA–MLR: Genetic Algorithm–Multiple Linear Regression; SW–MLR: Stepwise–Multiple Linear Regression

Cheminformatics Approaches for Compound Library Design

Cheminformatics combines computer and information science to address problems in chemistry, playing a pivotal role in the design of compound libraries for drug discovery. Starting with a core scaffold like this compound, cheminformatics tools can be used to generate vast virtual libraries of derivatives for in silico screening. mdpi.com This process, often called virtual combinatorial chemistry, allows for the systematic exploration of the chemical space around a promising core structure. mdpi.com

The design of a virtual library typically begins with defining a common scaffold and specifying points of variation (R-groups). mdpi.com At these points, lists of different chemical fragments or substituents are attached computationally to create a large set of virtual compounds. mdpi.com For example, a structure-based virtual screening approach was used to diversify the chloroquinoline scaffold to identify potential inhibitors of the SARS-CoV-2 main protease. This process generated over 230,000 structurally modified compounds, which were then filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to virtual screening via molecular docking.

This approach enables the rapid identification of promising candidates from libraries far larger than what could be synthesized and tested physically. nih.gov Modern methods can even apply machine learning models to score libraries containing billions of "synthesize-on-demand" compounds, prioritizing a small, diverse set of molecules with the highest predicted activity for synthesis. nih.gov These cheminformatics strategies significantly accelerate the hit-to-lead optimization process by focusing laboratory efforts on compounds with the highest probability of success.

Biological Activity and Pharmacological Potential of 6 Chloroquinolin 3 Amine and Its Analogs

Antimicrobial Activity

Derivatives of the quinoline (B57606) ring system have demonstrated a broad spectrum of antimicrobial activities. ymerdigital.com Modifications to the quinoline core, including the introduction of chloro and amino groups at various positions, have led to the development of analogs with potent efficacy against bacteria, fungi, and mycobacteria.

The antibacterial potential of quinoline analogs has been well-established, with research focusing on various derivatives. A study on 6-aminoquinolones, which feature an amino group at the C-6 position, demonstrated that these compounds maintain good activity against Gram-negative bacteria (excluding Pseudomonas aeruginosa). nih.gov Certain derivatives with a thiomorpholine (B91149) group at the C-7 position also showed efficacy against Gram-positive bacteria. nih.gov The antibacterial action of these compounds is linked to their ability to inhibit bacterial DNA gyrase. nih.gov

Further research into 6-amino-8-methylquinolone derivatives revealed that the combined presence of a C-6 amino group and a C-8 methyl group can enhance activity, particularly against Gram-positive bacteria. nih.gov One derivative, the 1,2,3,4-tetrahydroisoquinolinyl derivative (19v), displayed superior activity against Staphylococcus aureus strains, including methicillin- and ciprofloxacin-resistant variants, when compared to ciprofloxacin (B1669076) itself. nih.gov

Another study synthesized novel 7-chloroquinoline (B30040) derivatives and screened them for antibacterial activity. researchgate.net Compounds featuring carboxamide and ethoxy substitutions showed notable activity against E. coli, while a dichloro-substituted carbonitrile derivative was effective against S. aureus and P. aeruginosa. researchgate.net These findings highlight the diverse antibacterial profiles that can be achieved through structural modifications of the chloroquinoline scaffold.

Table 1: Antibacterial Efficacy of Selected Chloroquinoline Analogs

| Compound/Analog | Bacterial Strain | Activity/Measurement | Reference |

| 6-aminoquinolone (18g) | Gram-negative bacteria | Geometric Mean MIC: 0.45 µg/mL | nih.gov |

| 6-aminoquinolone (38g) | Gram-positive bacteria | Geometric Mean MIC: 0.66-0.76 µg/mL | nih.gov |

| 6-amino-8-methylquinolone (19v) | Staphylococcus aureus (including resistant strains) | High activity, superior to ciprofloxacin | nih.gov |

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus, P. aeruginosa | Inhibition zone: 11.00 ± 0.03 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | Inhibition zone: 11.00 ± 0.04 mm | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | Inhibition zone: 12.00 ± 0.00 mm | researchgate.net |

The quinoline framework is also a promising scaffold for the development of new antifungal agents. bohrium.com Research has shown that 8-hydroxyquinoline (B1678124) derivatives, in particular, possess significant activity against a range of fungal pathogens. A study evaluating clioquinol (B1669181) and other 8-hydroxyquinoline derivatives found them to be active against various Candida and dermatophyte species. nih.gov Clioquinol exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 2 µg/mL. nih.gov Time-kill assays confirmed that these compounds could exert either a fungistatic or fungicidal effect depending on the fungal species, concentration, and time of exposure. nih.gov

Another investigation focused on the efficacy of 8-hydroxyquinoline derivatives against Ilyonectria liriodendri, a fungus that causes black foot disease in grapevines. nih.gov One derivative, PH 151, demonstrated a superior MIC value (6.25 µg/ml) compared to commercial fungicides and significantly inhibited the fungus's mycelial growth. nih.gov These studies underscore the potential of quinoline analogs as leads for developing new treatments for fungal infections in both clinical and agricultural settings.

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound/Analog | Fungal Species | MIC Range (µg/mL) | Effect | Reference |

| Clioquinol | Candida & Dermatophytes | 0.031 - 2 | Fungistatic/Fungicidal | nih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida & Dermatophytes | 1 - 512 | Fungistatic/Fungicidal | nih.gov |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida & Dermatophytes | 2 - 1024 | Fungistatic/Fungicidal | nih.gov |

| PH 151 | Ilyonectria liriodendri | 6.25 | Fungicidal | nih.gov |

Tuberculosis remains a major global health challenge, necessitating the development of novel therapeutic agents. rsc.orgresearchgate.net Quinoline and its derivatives have emerged as a significant class of compounds with potent antitubercular activity. nih.govrsc.org The well-known anti-TB drug bedaquiline (B32110) is a diarylquinoline, highlighting the importance of this scaffold. nih.gov

Research into new 7-chloroquinoline derivatives has identified compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net In one study, two synthesized analogs (3a and 3b) demonstrated greater potency than the first-line anti-TB drug rifampicin. researchgate.net Another structure-activity relationship study on 8-hydroxyquinolines found that this series exhibited good activity against M. tuberculosis, with some analogs showing MIC values below 5 µM. nih.gov These compounds were also shown to have bactericidal activity against replicating M. tuberculosis. nih.gov These findings confirm that the chloroquinoline core is a valuable starting point for designing new and effective antitubercular agents.

Table 3: Antitubercular Activity of Selected Quinoline Analogs

| Compound/Analog | Strain | Activity/Measurement | Reference |

| 7-Chloroquinoline derivative (3a) | M. tuberculosis H37Rv | More active than rifampicin | researchgate.net |

| 7-Chloroquinoline derivative (3b) | M. tuberculosis H37Rv | More active than rifampicin | researchgate.net |

| 8-Hydroxyquinoline analogs | M. tuberculosis | MIC90 <5 µM for some analogs | nih.gov |

Antiparasitic Activity

The most renowned therapeutic application of quinoline derivatives is in the treatment of parasitic diseases, particularly malaria. nih.gov The 4-aminoquinoline (B48711) structure is central to some of the most effective antimalarial drugs, such as chloroquine (B1663885). nih.gov Analogs of 6-Chloroquinolin-3-amine are part of this broader class and have been investigated for their potential to overcome drug resistance and treat various parasitic infections.

The quinoline scaffold is integral to the structure of antimalarial drugs like chloroquine, quinine (B1679958), and mefloquine. nih.gov Numerous analogs have been developed to enhance efficacy and combat the growing issue of drug resistance in Plasmodium parasites. ymerdigital.comnih.gov Research has shown that modifications to the side chains of chloroquine can lead to analogs that retain high activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov For instance, a chloroquine analog with a more linear side chain, known as DAQ, proved to be highly active both in vitro and in vivo. nih.gov

The core mechanism for many quinoline-based antimalarials involves their accumulation in the acidic food vacuole of the parasite. nih.govdrugbank.com Inside the parasite, these drugs interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov

During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govmedipol.edu.tr To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline substance called hemozoin, which is identical to synthetic beta-hematin. medipol.edu.trnih.gov

A primary mechanism of action for chloroquine and its analogs is the inhibition of this polymerization process. nih.govacs.org By forming a complex with heme, these drugs cap the growing hemozoin crystal, preventing further polymerization. nih.govacs.org This leads to the accumulation of toxic free heme within the parasite, causing oxidative damage to its membranes and ultimately leading to cell death. nih.govmedipol.edu.tr The presence of a 7-chloro group in the 4-aminoquinoline ring is considered a crucial requirement for this beta-hematin inhibitory activity. nih.govacs.org Numerous studies have confirmed that the antimalarial efficacy of various chloroquinoline analogs correlates with their ability to inhibit beta-hematin formation. nih.govnih.govmdpi.com

Table 4: Beta-Hematin Inhibition by Chloroquine Analogs

| Compound/Analog | Target/Assay | Finding | Reference |

| 4-Aminoquinolines | Beta-Hematin Formation | Inhibition of heme polymerization is a key mechanism of action. | nih.govacs.org |

| Chloroquine (CQ) | Beta-Hematin Inhibition | Known potent inhibitor of beta-hematin synthesis. | medipol.edu.tr |

| CQ-Analog (DAQ) | Beta-Hematin Formation | Antimalarial activity involves the inhibition of beta-hematin formation. | nih.gov |

| Pyrrolizidinylmethyl derivative (MG3) | Beta-Hematin Inhibitory Activity (BHIA) | Able to inhibit the formation of beta-hematin. | mdpi.com |

Antimalarial Potential and Mechanisms of Action

Activity Against Resistant Plasmodium Strains

The emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum has significantly hampered malaria treatment efforts, necessitating the development of new and effective antimalarial agents. nih.govasm.org Research has focused on modifying the quinoline structure to overcome resistance mechanisms.

Several studies have demonstrated that novel aminoquinoline derivatives exhibit potent activity against CQR Plasmodium strains. In one study, nine out of ten newly synthesized benzothiophene, thiophene, and benzene (B151609) aminoquinolines displayed lower 50% inhibitory concentrations (IC50) than chloroquine against the CQR Dd2 strain of P. falciparum. bg.ac.rs Similarly, another series of 2,8-bis-(trifluoromethyl)quinoline derivatives showed a compound that was three times more potent than chloroquine against the resistant W2 strain. nih.gov The hybridization of the 4-aminoquinoline scaffold with chloroquine resistance reversal agents (CRAs) has also been explored as a strategy to create compounds with improved potency against resistant parasites. asm.org

The introduction of different chemical groups to the quinoline core has been shown to influence activity. For example, 8-aminoquinolines like primaquine (B1584692) and pamaquine (B1678364) were found to be more potent against CQR strains than chloroquine-sensitive ones. nih.gov Furthermore, a novel piperazine-linked 7-chloroquinoline-triazole conjugate, QP-11, demonstrated efficacy against both the chloroquine-sensitive NF54 strain (IC50 of 0.8 µM) and the resistant K1 strain (IC50 of 1.7 µM). mdpi.com Another promising compound, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline known as MG3, was highly active against multiple CQR strains, including W2, K1, and V1-S. mdpi.com

| Compound/Analog Series | Resistant P. falciparum Strain(s) | Observed Activity (IC50) |

| Novel aminoquinolines | Dd2 | 9 of 10 compounds had lower IC50 than chloroquine. bg.ac.rs |

| 2,8-bis-(trifluoromethyl)quinoline derivative (Compound 129) | W2 | 0.083 µM. nih.gov |

| QP-11 (7-chloroquinoline-triazole conjugate) | K1 | 1.7 µM. mdpi.com |

| MG3 (pyrrolizidinylmethyl derivative) | W2, K1, V1-S | Highly active in vitro. mdpi.com |

| N-substituted amino acid derivatives (Compound 116) | PfK1 (MDR) | 0.06 ± 0.04 µM. e-century.us |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The quinoline scaffold has been investigated for its potential as a source of new antileishmanial drugs. nih.govmdpi.com Various analogs have shown activity against different Leishmania species.

Studies have shown that while some simple C(3)-substituted chloroquine-like compounds display poor antileishmanial activity, their hybridization with other molecules, such as an adamantane (B196018) carrier, can result in more active derivatives. nih.gov A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and tested against Leishmania mexicana promastigotes. nih.gov Three of these compounds (4b, 4c, and 4e) showed promising activity with IC50 values of 8.09 µM, 8.46 µM, and 5.67 µM, respectively. nih.gov Further investigation into their mechanism of action suggested that these compounds induce a collapse of the mitochondrial membrane potential in the parasite. nih.gov

Other research has explored 7-chloro-4-quinolinylhydrazone derivatives. researchgate.net Among these, compound 2a was active against both promastigotes (IC50 of 52.5 µM) and intracellular amastigotes (IC50 of 8.1 µM) of Leishmania amazonensis. researchgate.net This compound's activity appears to be mediated by mitochondrial dysfunction, as it induced an increase in reactive oxygen species (ROS) and a reduction of the mitochondrial membrane potential in the parasites. researchgate.net

| Compound/Analog Series | Leishmania Species | Target Stage | Observed Activity (IC50) |

| Compound 4b | L. mexicana | Promastigote | 8.09 ± 1.47 µM. nih.gov |

| Compound 4c | L. mexicana | Promastigote | 8.46 ± 1.86 µM. nih.gov |

| Compound 4e | L. mexicana | Promastigote | 5.67 ± 2.15 µM. nih.gov |

| Compound 2a (quinolinylhydrazone) | L. amazonensis | Amastigote | 8.1 µM. researchgate.net |

| Compound 2a (quinolinylhydrazone) | L. amazonensis | Promastigote | 52.5 µM. researchgate.net |

| Compound 2c (quinolinylhydrazone) | L. amazonensis | Amastigote | 15.6 µM. researchgate.net |

Anticancer and Antitumor Activities

Beyond their use in infectious diseases, quinoline derivatives, particularly chloroquine, have been investigated for their anticancer properties. nih.govnih.gov

Chloroquine has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govfrontiersin.orgresearchgate.net Research has demonstrated its efficacy against colon cancer, breast cancer, glioblastoma, head and neck cancer, and oral squamous cell carcinoma cell lines. nih.govfrontiersin.orgresearchgate.net For example, in a study on oral squamous cell carcinoma cells (SCC25 and CAL27), chloroquine decreased proliferative capacity and reduced colony formation. researchgate.net Another study calculated the IC50 values for chloroquine at 72 hours post-treatment across several cell lines, with values ranging from 2.27 µM in the HCT116 colon cancer cell line to 25.05 µM in a head and neck cancer cell line. frontiersin.org In vivo studies have also shown that chloroquine can reduce tumor volume and prolong survival time in mouse models of colon cancer. nih.gov

| Cancer Cell Line | Cancer Type | Compound | Observed Activity (IC50 at 72h) |

| HCT116 | Colon Cancer | Chloroquine | 2.27 µM. frontiersin.org |

| A-172 | Glioblastoma | Chloroquine | 19.33 µM. frontiersin.org |

| HCC1937 | Breast Cancer | Chloroquine | 23.95 µM. frontiersin.org |

| 32816 | Head and Neck Cancer | Chloroquine | 25.05 µM. frontiersin.org |

| CT26 | Colon Cancer | Chloroquine | Concentration- and time-dependent inhibition. nih.gov |

| SCC25, CAL27 | Oral Squamous Cell Carcinoma | Chloroquine | Dose- and time-dependent inhibition. researchgate.net |

The cytotoxic effects of chloroquine and its analogs on cancer cells are attributed to several mechanisms. A primary mechanism is the inhibition of autophagy, a cellular process that tumors can use to survive under stress. nih.gov By entering the lysosome and increasing its pH, chloroquine can impair autophagosome-lysosome fusion, preventing the degradation of cellular components and leading to cell death. nih.gov

Other identified mechanisms include the induction of apoptosis (programmed cell death). nih.gov This effect has been associated with a decreased level of phosphorylated proteins in key signaling pathways like p42/44 mitogen-activated protein kinase and Akt. nih.gov Additionally, chloroquine can induce lysosomal membrane permeabilization, which leads to mitochondrial depolarization. nih.gov The combination of chloroquine with other agents has been shown to synergistically induce cell death, an effect that is dependent on the production of reactive oxygen species (ROS). frontiersin.org

Antiviral Properties, including Anti-HIV Activity

Quinolone derivatives have been evaluated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govmdpi.commdpi.com Research has identified several 6-aminoquinolone compounds with potent anti-HIV-1 activity.

One study identified a 6-aminoquinolone, compound 12a, which was highly active in inhibiting HIV-1 replication in human lymphoblastoid cell lines, with an EC50 value of 0.1 µM. nih.gov The antiviral effect was found to be selective, with substantially reduced potency against herpes simplex virus type 1 (HSV-1). nih.gov The mechanism of action for these active quinolones is suggested to be nucleic acid-targeted, as they interact efficiently with TAR RNA. nih.gov

Further studies on an enlarged series of 6-aminoquinolones identified several derivatives (26c, 26e, 26i, and 26j) that were highly effective at inhibiting HIV replication, with IC50 concentrations as low as 0.0087 µg/mL in various cell lines. nih.govresearchgate.net Time-of-addition experiments confirmed that these potent 6-aminoquinolones act at a post-integration step in the HIV replication cycle. nih.govresearchgate.net Other research on 7-hydrazino-8-hydroxyquinoline derivatives found that they can inhibit the strand transfer process catalyzed by HIV integrase, a key enzyme for viral replication. mdpi.com

Other Reported Biological Activities

In addition to the activities detailed above, various quinoline derivatives have been reported to possess other biological properties, including antibacterial, antifungal, and antioxidant effects. biointerfaceresearch.comresearchgate.net

A study on novel 7-chloroquinoline derivatives screened them for antibacterial activity against several bacterial strains. researchgate.net Compound 6 (2,7-dichloroquinoline-3-carboxamide) and compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) showed good activity against Escherichia coli. researchgate.net Compound 5 (2,7-dichloroquinoline-3-carbonitrile) was active against Staphylococcus aureus and Pseudomonas aeruginosa, while compound 7 (7-chloro-2-methoxyquinoline-3-carbaldehyde) displayed good activity against Streptococcus pyogenes. researchgate.net The same study also evaluated radical scavenging activity and found that compounds 5 and 6 displayed strong antioxidant properties, with IC50 values of 2.17 and 0.31 µg/mL, respectively. researchgate.net

Anthelmintic Activity

Derivatives of this compound have been investigated for their potential to combat helminth infections. In one study, a series of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine derivatives were synthesized and evaluated for their anthelmintic activity against the South Indian adult earthworm, Pheretima posthuma. jocpr.comresearchgate.net The efficacy of these compounds was determined by measuring the time taken to induce paralysis and death of the worms, using Albendazole as a standard reference drug. jocpr.comresearchgate.net

The results indicated that several of the synthesized analogs exhibited significant anthelmintic properties. Notably, compounds with specific substitutions on the benzimidazole (B57391) ring demonstrated potent activity. The mean paralysis and death times for the most active compounds were recorded and compared with the standard drug, highlighting the potential of this class of quinoline derivatives as anthelmintic agents. researchgate.net

| Compound | Mean Paralysis Time (min) | Mean Death Time (min) |

|---|---|---|

| Vb | Data not available in source | Data not available in source |

| Vc | Data not available in source | Data not available in source |

| Vd | Data not available in source | Data not available in source |

| Albendazole (Standard) | Data not available in source | Data not available in source |

Data for specific paralysis and death times for compounds Vb, Vc, and Vd were indicated as most active but numerical values were not provided in the source material. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives, particularly 4-aminoquinoline analogs like chloroquine, are well-documented. scispace.com These compounds are known to modulate inflammatory pathways, and research suggests that this compound and its analogs may share this potential. The anti-inflammatory action of chloroquine and its analogs is partly attributed to their ability to interfere with lysosomal pH, which in turn affects various cellular processes including antigen presentation and the release of pro-inflammatory cytokines. scispace.com

Studies have shown that chloroquine and its analogs can reduce the production and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by monocytes. scispace.com This modulation of cytokine production is a critical mechanism in controlling inflammation. Furthermore, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govekb.eg The structural similarities of this compound to these known anti-inflammatory agents suggest its potential to exert similar effects.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of quinoline derivatives. The ability of these compounds to scavenge free radicals is a key aspect of their protective effects against oxidative stress, which is implicated in numerous diseases. In a study evaluating novel chloroquinoline analogs, the radical scavenging activity was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net

The results demonstrated that certain analogs possessed potent antioxidant activity, with IC50 values indicating their effectiveness in scavenging free radicals. For instance, a 2,7-dichloroquinoline-3-carboxamide derivative (compound 6 in the study) exhibited stronger antioxidant activity than the standard ascorbic acid. researchgate.net Additionally, research on 8-hydroxyquinoline derivatives revealed that 5-amino-8-hydroxyquinoline, an analog of this compound, was a highly potent antioxidant, with a lower IC50 value than the positive control, α-tocopherol. nih.gov

| Compound | IC50 (µg/mL) |

|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | 2.17 |

| 2,7-dichloroquinoline-3-carboxamide (6) | 0.31 |

| Ascorbic Acid (Standard) | 2.41 |

| 5-amino-8-hydroxyquinoline (8) | 8.70 µM |

| α-tocopherol (Positive Control) | 13.47 µM |

Anticonvulsant Properties

The investigation of quinoline derivatives for anticonvulsant activity is an emerging area of research. While specific studies on this compound are limited, the broader class of heterocyclic compounds containing nitrogen has been a focus for the development of new antiepileptic drugs. nih.gov The structural features of the quinoline ring system allow for modifications that can influence its interaction with central nervous system targets.

For example, research on other heterocyclic structures, such as pyrrolidine-2,5-dione derivatives, has shown that specific substitutions can lead to significant anticonvulsant activity in animal models like the maximal electroshock seizure (MES) and 6 Hz tests. nih.gov These studies provide a rationale for exploring the anticonvulsant potential of this compound and its analogs, which may interact with relevant neurological targets to suppress seizure activity.

Cardiotonic Activity

Analogs of this compound, specifically isoquinoline (B145761) and quinolone derivatives, have been investigated for their cardiotonic effects, which involve increasing the force of myocardial contraction. A study on a series of isoquinolin-3-ol derivatives, which are structural isomers of quinolinols, demonstrated their potential as short-acting cardiotonic agents. nih.gov Their mechanism of action was linked to the inhibition of cyclic nucleotide phosphodiesterase fraction III (PDE-III), a key enzyme in cardiac muscle function. nih.gov

Similarly, a series of 6-pyridyl-2(1H)-quinolone derivatives were synthesized and evaluated for their positive inotropic activity. nih.gov Several of these compounds were found to be significantly more potent than the reference drugs, indicating that the quinolone scaffold is a promising template for the development of new cardiotonic agents. nih.gov These findings suggest that this compound and its derivatives could be explored for similar activities.

Enzyme Inhibition

The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their pharmacological potential. Quinoline derivatives are known to target a variety of enzymes involved in different pathological processes. For instance, some quinoline compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and transcription in bacteria.

In the context of infectious diseases, analogs such as 6-chloro-2-arylvinylquinolines have demonstrated inhibitory activity against plasmepsin II, a hemoglobin-degrading enzyme from Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, the well-known antimalarial drug chloroquine, a 4-aminoquinoline, is thought to exert its effect by inhibiting hemozoin formation in the parasite's food vacuole. nih.gov The structural relationship of this compound to these compounds suggests its potential to inhibit various enzymes, making it a candidate for the development of new therapeutic agents.

Mechanistic Studies of Biological Action

Interaction with Biological Targets (Enzymes, Receptors, DNA)

6-Chloroquinolin-3-amine and its analogs exert their effects by targeting key molecules involved in cellular replication and metabolism.

Quinolone compounds are recognized as inhibitors of DNA synthesis. nih.gov They achieve this by targeting enzymes crucial for the DNA replication process, such as DNA gyrase and topoisomerase IV. nih.govmicrobenotes.com By binding to the enzyme-DNA complex, these compounds stabilize DNA strand breaks created by these enzymes. nih.gov This action leads to the formation of ternary complexes of the drug, enzyme, and DNA, which obstruct the progression of the replication fork. nih.gov The ultimate cytotoxic effect is believed to involve the conversion of this complex into an irreversible form, followed by the generation of double-strand breaks. nih.gov

DNA gyrase is a well-established target for quinolone-based antibacterial agents, including in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.netnih.govresearcher.life This enzyme is essential for introducing negative supercoils into DNA, a process necessary for efficient DNA replication, transcription, and recombination. researchgate.netresearcher.life In M. tuberculosis, DNA gyrase is the sole type II topoisomerase, making it a unique and critical target for quinolones. nih.govnih.gov The inhibitory action of quinolones on DNA gyrase involves the stabilization of a cleavage complex, which is considered the lethal lesion for the bacteria. nih.gov The quinolone structure-activity relationship for targeting M. tuberculosis gyrase indicates that specific substituents at various positions on the quinolone ring are desirable for potent activity. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of thymidylate and, consequently, DNA. nih.gov It is a validated target for a class of drugs known as antifolates. nih.gov While direct studies on this compound binding to DHFR are not extensively detailed in the provided results, structurally related compounds such as quinazolines have been shown to be potent inhibitors of DHFR. asm.orgnih.gov The mechanism of action for antifolates involves the inhibition of DHFR, which leads to a depletion of tetrahydrofolate, an essential cofactor for the biosynthesis of dTMP, a necessary component for DNA synthesis and cell replication. asm.org The selectivity of these inhibitors can vary between species, allowing for the development of agents that target microbial DHFR over the mammalian enzyme. nih.gov

Information regarding the direct interaction of this compound with NAD+ synthetase is not prominently available in the reviewed literature. NAD+ synthetase is involved in the final step of NAD+ biosynthesis, a critical coenzyme in cellular metabolism. ebi.ac.uk

On the other hand, the interaction of quinoline (B57606) compounds with Cytochrome P450 (CYP) enzymes is documented. CYP enzymes are a superfamily of proteins primarily involved in the metabolism of drugs and other xenobiotics. nih.govmdpi.com Specifically, CYP2A6 and CYP2E1 have been identified as the principal cytochrome P450s involved in the metabolism of the parent compound, quinoline, in human liver microsomes. nih.gov CYP3A4 is another major P450 enzyme responsible for the metabolism of a vast number of drugs. bohrium.com The metabolism of chloroquine (B1663885), a related 4-aminoquinoline (B48711), involves CYP2C8 and CYP3A4/5. researchgate.net This indicates that this compound is also likely metabolized by CYP enzymes, which could have implications for its bioavailability and potential drug-drug interactions.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological potency of this compound derivatives is significantly influenced by the nature and position of various substituent groups on the quinoline scaffold.

Structure-activity relationship (SAR) studies have revealed key insights into how different functional groups affect the biological activity of quinoline derivatives. For instance, in a series of 6-chloro-2-arylvinylquinolines, the introduction of an ortho-substituent on the phenyl ring was found to potentially compromise antiplasmodial potency. nih.gov Conversely, the presence of a 6-chloro group in certain pyrano[3,2-h]quinolone derivatives was associated with the most potent anticancer activity. nih.gov

The nature of the substituent also plays a crucial role. Electron-withdrawing groups on an anilide ring of 8-hydroxyquinoline (B1678124) derivatives were shown to positively influence antiviral activity. nih.gov Similarly, strong electron-withdrawing substituents in the styryl moiety of certain quinoline compounds were critical for high anticancer activity. nih.gov In the context of antimalarial 7-chloroquinoline (B30040) derivatives, the presence of substituents on an amino group was found to increase their activity. tandfonline.com Specifically, compounds containing a thioxopyrimidinone ring or methoxy (B1213986) groups on the quinoline moiety showed significant activity. tandfonline.com

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on SAR studies.

| Compound Series | Substituent Modification | Effect on Biological Potency | Reference |

| 6-chloro-2-arylvinylquinolines | Ortho-substituent on the phenyl ring | Decreased antiplasmodial activity | nih.gov |

| Pyrano[3,2-h]quinolone derivatives | 6-chloro group | Increased anticancer activity | nih.gov |

| 8-hydroxyquinoline derivatives | Electron-withdrawing groups on anilide ring | Increased antiviral activity | nih.gov |

| Styryl quinoline derivatives | Strong electron-withdrawing groups | Increased anticancer activity | nih.gov |

| 7-chloroquinoline derivatives | Substituents on an amino group | Increased antimalarial activity | tandfonline.com |

| 7-chloroquinoline derivatives | Thioxopyrimidinone ring | Increased antimalarial activity | tandfonline.com |

| 7-chloroquinoline derivatives | Methoxy groups on quinoline moiety | Increased antimalarial activity | tandfonline.com |

Table 1: Influence of Substituent Groups on the Biological Potency of Quinoline Derivatives

Elucidation of Key Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, computational and structure-activity relationship (SAR) studies have begun to shed light on the critical molecular attributes that dictate their interaction with biological targets. These studies, which often involve the synthesis and evaluation of a series of related compounds, help to map out the regions of the molecule that are indispensable for activity.

The core structure of this compound itself presents several key features that contribute to its pharmacophoric profile. The quinoline ring system, a bicyclic aromatic heterocycle, provides a rigid scaffold that appropriately positions other functional groups for interaction with a biological target. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a common and crucial interaction in ligand-receptor binding.

The substituents on this quinoline core, namely the chlorine atom at the 6-position and the amino group at the 3-position, are of particular importance in defining the pharmacophore.